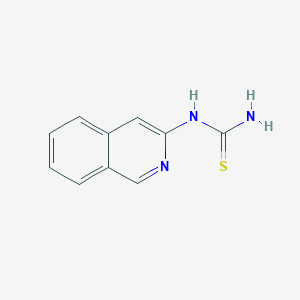
(Isoquinolin-3-yl)thiourea
Cat. No. B8594818
M. Wt: 203.27 g/mol
InChI Key: PVRYGASUIOWDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296697B2
Procedure details


0.618 g (3.47 mmol) N,N′-thiocarbonyldiimidazole was dissolved in 20 mL acetonitrile, and 0.500 g (3.47 mmol) isoquinoline-3-amine in the form of a suspension in 15 mL acetonitrile was added dropwise in portions. The clear orange solution which formed was stirred for 12 hr, whereupon a reddish precipitate formed. The intermediate product was directly reacted, without workup, with 0.535 g (6.940 mmol) ammonium acetate for 25 min at 85° C. in a CEM microwave (100 watts). The solvent was removed under vacuum. The residue was stirred in water, and the resulting precipitate was suctioned off and washed with water. For further purification the solid was taken up in 5 mL acetonitrile and combined with 50 mL diisopropyl ether. The precipitate was filtered again and dried in a vacuum drying oven at 40° C., resulting in the isolation of 0.540 g (2.647 mmol, 76%) purified N-isoquinolin-3-yl-thiourea.





Identifiers


|
REACTION_CXSMILES
|
C1N=C[N:3]([C:6]([N:8]2[CH:12]=[N:11][CH:10]=[CH:9]2)=[S:7])C=1.C1C2[C:17](=[CH:18][CH:19]=[CH:20]C=2)[CH:16]=[C:15](N)N=1.C([O-])(=O)C.[NH4+]>C(#N)C>[CH:10]1[C:9]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:12]([NH:8][C:6]([NH2:3])=[S:7])[N:11]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.618 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)N
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0.535 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 12 hr, whereupon a reddish precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The clear orange solution which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue was stirred in water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For further purification the solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying oven at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the isolation of 0.540 g (2.647 mmol, 76%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified N-isoquinolin-3-yl-thiourea
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)NC(=S)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
